REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[N:6][C:5]([NH:8][NH2:9])=[C:4]([CH3:10])[CH:3]=1.[F:11][CH:12]([F:16])[C:13](O)=O.CCOCC>O1CCOCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH3:10])[C:5]2[N:6]([C:13]([CH:12]([F:16])[F:11])=[N:9][N:8]=2)[N:7]=1
|
Name
|
|
Quantity
|
22.44 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(N=N1)NN)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
9.4 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)F
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
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CCOCC
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at rt for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
heated-up to 120° C. for 2.5 hr
|
Duration
|
2.5 h
|
Type
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TEMPERATURE
|
Details
|
With heating the suspension
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to rt
|
Type
|
STIRRING
|
Details
|
the suspension was stirred for 2 hours at 0° C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Precipitated solids
|
Type
|
CUSTOM
|
Details
|
were isolated by filtration
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
WASH
|
Details
|
washings with hexanes the tittle compound
|
Type
|
CUSTOM
|
Details
|
was obtained as an orange solid
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=2N(N1)C(=NN2)C(F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |